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Quantitative Data Comparison

The table below summarizes available experimental and computational data for noncovalent interactions in

molecular complexes.

Complex
Experimental
Method

Primary
Binding Motif
& Preference

Binding Energy /
Stabilization
Data

Key
Observables

Phenyl Vinyl Ether
(PVE)...Methanol
[1]

FTIR, Rotational
(MW), and IR/UV

spectroscopy in
molecular beams;

Quantum-chemical
calculations

OH∙∙∙O ether
(most stable). A

less stable
OH∙∙∙π
(phenyl)
isomer also

detected [1].

Theoretical
calculations
required; Correct
energetic order

challenging,
succeeded with

local coupled
cluster

(LCCSD(T0)-F12)
method [1].

IR: OH-stretching
frequency red-

shift. MW:
Precise rotational

constants for
structure

determination [1].
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Complex
Experimental
Method

Primary
Binding Motif
& Preference

Binding Energy /
Stabilization
Data

Key
Observables

Ethene...Methanol
[1]

Jet FTIR
spectroscopy (from

literature)

OH∙∙∙π
(involving the

C=C double
bond) [1].

Weak hydrogen
bond; Small OH-

stretching red-
shift; Low binding

energy (reflected
in calculations)

[1].

IR: Small OH-
stretching

frequency red-
shift [1].

Methyl Vinyl Ether
(Radicals) [2] [3]

Computational

Thermodynamics
(CBS-Q, CBS-

APNO, G3
methods)

C-O Bond
Dissociation
Energies
(BDEs) for the
covalent bonds

in the
monomer.

BDEs for O-CH₃,

C-OCH₃, etc., are
~3 kcal/mol

weaker than in
aromatic

analogues (e.g.,
methyl phenyl

ether) [2] [3].

Intramolecular

covalent bond
strength, relevant

for fragmentation
patterns.

Detailed Experimental Protocols

The following methodologies were used to obtain the data for the Phenyl Vinyl Ether-Methanol complex

[1]:

Supersonic Jet Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To record vibrationally resolved spectra of the complexes in the OH-stretching region.
Workflow:

Sample Preparation: PVE and methanol are placed in separate cooled saturators, diluted in
helium carrier gas (<0.1% concentration), and premixed.

Expansion: The gas mixture is expanded into a vacuum through a narrow slit nozzle (600 × 0.2
mm²) using a pulsed valve, creating a cold molecular beam where weakly bound complexes

form.
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Data Acquisition: IR light from a synchronized spectrometer probes the complexes. Spectra

are obtained by co-adding hundreds of pulses to improve the signal-to-noise ratio.

IR/UV Double Resonance Spectroscopy

Objective: To achieve mass- and isomer-selective vibrational spectroscopy.
Workflow:

IR/R2PI (Resonance-Enhanced Two-Photon Ionization): An IR laser pulse excites the
complex's vibrations. A delayed UV laser pulse resonantly ionizes the complex if the IR photon

was absorbed. The ion signal is monitored as a function of IR wavelength, providing an IR
spectrum for a specific complex mass.

UV/IR/UV: A UV laser prepares a specific isomer in its electronically excited state (S₁). A
subsequent IR laser depletes the population of this isomer if it vibrationally excites it. A second

UV laser then probes the resulting population change. This technique helps discriminate
between different structural isomers.

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW)
Spectroscopy

Objective: To determine the precise three-dimensional structure of the complex in its electronic

ground state by measuring its rotational transition frequencies.
Workflow:

Expansion: The molecular beam is expanded into a high-vacuum chamber.
Excitation: A short, broadband "chirped" microwave pulse (2–8 GHz) excites all rotational

transitions of the complexes within its bandwidth.
Detection: The subsequent coherent microwave emission from the molecules (free induction

decay) is recorded over time.
Analysis: A Fourier transform of the time-domain signal yields a frequency-domain rotational

spectrum. Precise rotational constants are extracted from line frequencies, allowing for
structural determination.

Research Workflow Diagram

The diagram below illustrates how these techniques work together to characterize molecular complexes.
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Key Research Findings

Binding Motif Preference: For Phenyl Vinyl Ether, the oxygen atom is a superior hydrogen bond
acceptor compared to its π-systems. The OH∙∙∙O ether motif is more stable than OH∙∙∙π docking to

either the phenyl or vinyl moieties [1].
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Role of London Dispersion: Sophisticated local coupled-cluster calculations were necessary to

correctly predict the energetic order of isomers. These methods allowed for the quantification and
visualization of London dispersion forces, which are crucial for understanding the docking

preferences in this system [1].
Theoretical Challenge: The PVE-MeOH system proved to be a challenging benchmark for

computational methods, highlighting that correct prediction of weak interaction balances requires
high-level theory [1].

Interpretation Guide for Researchers

IR Red-Shifts: A larger shift in the methanol OH-stretching frequency upon complex formation
indicates a stronger hydrogen bond.

Binding Energy: This is the energy required to separate the complex into its monomers. A more
negative value indicates a more stable complex.

Bond Dissociation Energy (BDE) vs. Binding Energy: The BDE typically refers to the energy
required to break a covalent bond (e.g., C-O in an ether), while the binding energy discussed here is

for the formation and cleavage of noncovalent interactions (e.g., hydrogen bonds) [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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